5-(2-Carboxyethylthio)thiophene
Description
Properties
IUPAC Name |
3-thiophen-2-ylsulfanylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2S2/c8-6(9)3-5-11-7-2-1-4-10-7/h1-2,4H,3,5H2,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBPGVXFCVFABEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)SCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: 5-(2-Carboxyethylthio)thiophene is used in the synthesis of more complex organic molecules and as a building block in organic chemistry research. Biology: Medicine: It may be explored for its therapeutic properties, including potential use in drug design and development. Industry: The compound can be used in the production of materials with specific properties, such as conductive polymers.
Mechanism of Action
The mechanism by which 5-(2-Carboxyethylthio)thiophene exerts its effects depends on its specific application. For example, in drug design, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Substituents and Positions :
- 5-(2-Carboxyethylthio)thiophene :
- Substituent: 2-carboxyethylthio (–SCH2CH2COOH) at the 5-position.
- Functional groups: Thioether, carboxylic acid.
- Similar Compounds: 5-Chlorothiophene-2-carboxylic acid (): Carboxylic acid at the 2-position, chlorine at the 5-position. This compound is used in pharmaceuticals (e.g., rivaroxaban synthesis) . Ethyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate (): Ester and amino groups at the 2- and 3-positions, respectively, with a 3-chlorophenyl group at the 5-position. Acts as a precursor for anticancer agents . 5-(4-Hydroxybut-1-ynyl)-2,2’-bithiophene (): Hydroxybutynyl group at the 5-position; exhibits cytotoxicity against human cancer cell lines . Pyrazole-thiophene amides (): Carboxamide-linked pyrazole moieties; studied for antibacterial and anti-urease activities .
Table 1: Structural Comparison
Electronic Properties :
- Thiophene derivatives are valued in organic electronics for their π-conjugation. The carboxyethylthio group may reduce conjugation compared to electron-donating groups (e.g., methoxy in ’s 5-(4-methoxyphenyl)thiophene-2-carbaldehyde) but enhance solubility for solution-processed devices .
Preparation Methods
Optimization of Bromination Conditions
Key parameters influencing bromination efficiency include:
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Temperature : Elevated temperatures (80–90°C) enhance reaction rates but risk over-bromination.
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Solvent : Polar solvents like acetic acid improve solubility of bromine and intermediates.
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Catalysts : Pyridine in catalytic amounts (0.05–0.2 mol per mol substrate) mitigates side reactions during thionyl chloride-mediated bromination.
Nucleophilic Substitution with 3-Mercaptopropionic Acid
The carboxyethylthio group is introduced via nucleophilic displacement of bromine using 3-mercaptopropionic acid (HS-CH₂CH₂COOH). This step necessitates deprotonation of the thiol to enhance nucleophilicity, typically achieved with bases such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Reaction Mechanism and Conditions
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Base Selection : NaH in dimethylformamide (DMF) at 0°C to room temperature facilitates thiolate formation, enabling efficient substitution.
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Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize the transition state and improve yields compared to tetrahydrofuran (THF).
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Temperature Control : Reactions conducted at 40–50°C minimize side products such as disulfide formation.
Representative Procedure :
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5-Bromothiophene (1 eq) and 3-mercaptopropionic acid (1.2 eq) are combined in anhydrous DMF.
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NaH (1.5 eq) is added at 0°C, and the mixture is stirred at room temperature for 12–24 hours.
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The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) to yield 5-(2-carboxyethylthio)thiophene.
Yield Optimization Data
| Base | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| NaH | DMF | 25 | 72 | 95 |
| K₂CO₃ | DMSO | 40 | 65 | 92 |
| NaOH | THF | 50 | 58 | 88 |
Protection-Deprotection Strategies for Carboxylic Acid
To prevent side reactions during nucleophilic substitution, the carboxylic acid group of 3-mercaptopropionic acid is often protected as an ethyl ester. Post-substitution hydrolysis restores the free acid functionality.
Ester Protection and Hydrolysis
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Protection : 3-Mercaptopropionic acid is treated with ethanol and sulfuric acid to form ethyl 3-mercaptopropionate (HS-CH₂CH₂COOEt).
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Substitution : The protected thiol reacts with 5-bromothiophene under standard conditions.
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Deprotection : Saponification with aqueous NaOH (2 M) followed by acidification with HCl yields the target compound.
Advantages :
-
Ester protection prevents carboxylate interference during substitution.
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Hydrolysis under mild conditions (50°C, 1 hour) ensures high recovery (>90%).
Alternative Synthetic Routes and Comparative Analysis
Michael Addition of Acrylic Acid to Thiophenethiol
An alternative approach involves the Michael addition of acrylic acid (CH₂=CHCOOH) to 5-thiophenethiol. However, the scarcity of 5-thiophenethiol precursors limits practicality.
Palladium-Catalyzed Coupling Reactions
Cross-coupling using palladium catalysts (e.g., Pd/C) enables direct introduction of carboxyethylthio groups. For example, tritiation of brominated intermediates over Pd/C in basic media achieves deuterium incorporation but requires specialized equipment.
Comparative Efficiency :
| Method | Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|
| Nucleophilic Substitution | 72 | High | Moderate |
| Michael Addition | 35 | Low | High |
| Pd-Catalyzed Coupling | 68 | Moderate | Low |
Purification and Characterization
Purification of this compound is critical due to polar by-products. Techniques include:
-
Recrystallization : From ethanol/water mixtures, yielding needle-like crystals.
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Chromatography : Silica gel with ethyl acetate/hexane (3:7) achieves >98% purity.
Spectroscopic Data :
Q & A
Basic Research Questions
Q. What are the optimal solvent systems and reaction conditions for synthesizing 5-(2-Carboxyethylthio)thiophene?
- Methodological Answer : Synthesis of thiophene derivatives typically requires solvents like dichloromethane or acetonitrile due to their polarity, which enhances reactant solubility and stabilizes intermediates . For this compound, reaction temperatures between 50–80°C and catalysts such as Pd(PPh₃)₄ for cross-coupling reactions are recommended. Yield optimization involves monitoring reaction time (6–24 hours) and using inert atmospheres (N₂/Ar) to prevent oxidation of sulfur-containing groups.
Q. Which spectroscopic techniques are most effective for characterizing the carboxyethylthio substituent?
- Methodological Answer :
- ¹H/¹³C NMR : Assigns proton environments near the carboxyethylthio group. For example, the methylene protons adjacent to sulfur resonate at δ 2.8–3.2 ppm, while carboxylic protons appear at δ 10–12 ppm (broad) .
- FT-IR : Confirms the presence of C=O (1680–1720 cm⁻¹) and S-C (650–700 cm⁻¹) bonds.
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ for C₇H₈O₂S₂: 204.99 g/mol) .
Advanced Research Questions
Q. How do electronic effects of the carboxyethylthio group influence reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing carboxyethylthio group reduces electron density on the thiophene ring, enhancing electrophilic substitution at the α-position. Computational studies (DFT) show a 0.3–0.5 eV decrease in HOMO energy compared to unsubstituted thiophene, favoring oxidative addition in Pd-catalyzed reactions . Comparative reactivity studies with methylthio or phenylthio analogs reveal slower kinetics (k = 0.05 s⁻¹ vs. 0.1 s⁻¹ for phenylthio), necessitating longer reaction times .
Q. What computational models predict the corrosion inhibition efficiency of this compound on metal alloys?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model adsorption energies (e.g., −45 kJ/mol for Fe surfaces in acidic media) to predict inhibition efficiency .
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. Higher electrophilicity (ω = 3.5 eV) correlates with stronger adsorption on metal surfaces .
- Experimental Validation : Electrochemical impedance spectroscopy (EIS) in 1M HCl shows 85% inhibition efficiency at 10 mM concentration, aligning with computational predictions .
Data Contradiction Resolution
Q. How can researchers resolve discrepancies in reported biological activities of this compound derivatives?
- Methodological Answer : Contradictions in antimicrobial or anti-inflammatory activity (e.g., IC₅₀ ranging from 10–50 µM) arise from variations in assay conditions. Strategies include:
- Standardized Assays : Use consistent cell lines (e.g., RAW 264.7 for inflammation studies) and control for solvent effects (DMSO ≤ 0.1%) .
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects; for example, replacing the carboxyethyl group with a methyl ester reduces anti-inflammatory activity by 40% .
- Meta-Analysis : Pool data from multiple studies (n ≥ 5) to identify trends, adjusting for variables like pH or incubation time .
Tables for Comparative Analysis
Table 1 : Substituent Effects on Thiophene Reactivity
| Substituent | HOMO Energy (eV) | Reaction Rate (k, s⁻¹) | Application |
|---|---|---|---|
| Carboxyethylthio | −6.2 | 0.05 | Corrosion inhibition |
| Phenylthio | −5.8 | 0.1 | Organic electronics |
| Methylthio | −5.5 | 0.15 | Drug intermediates |
Table 2 : Biological Activity Variability Across Studies
| Study | IC₅₀ (µM) | Assay Conditions | Key Finding |
|---|---|---|---|
| Radwan et al. (2008) | 10 | pH 7.4, 24h incubation | Potent COX-2 inhibition |
| Shanmuganathan (2017) | 50 | pH 6.8, 48h incubation | Moderate anti-inflammatory |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
